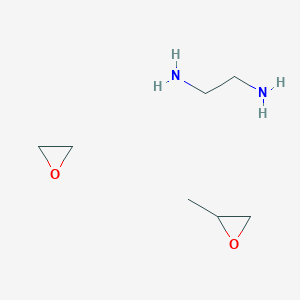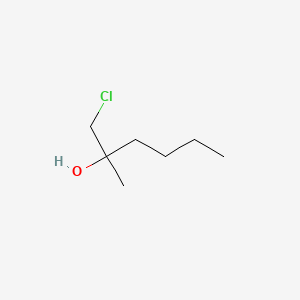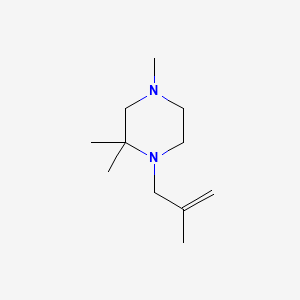
Ethylendiamin-Tetrakis(Ethoxylat-Block-Propoxylate) Tetrol
Übersicht
Beschreibung
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is a water-soluble, non-ionic surfactant with a high hydrophilic-lipophilic balance (HLB) value . It is known for its versatility and is used in various applications, including hard and soft surface cleaners, defoamers in coatings and water treatment, lubricants in metalworking, and as an extender for linear and cross-linked polyesters and polyurethanes .
Wissenschaftliche Forschungsanwendungen
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (ETT) is a non-ionic surfactant . It primarily targets the surface tension of liquids, reducing it significantly . This property makes it useful in various applications, including as a defoamer in coatings and water treatment, and as a lubricant in metalworking .
Mode of Action
ETT interacts with its targets by adhering to the surface of the liquid, disrupting the uniformity of the surface tension . This interaction results in a reduction of the surface tension, leading to the dispersion of foam in coatings and water treatment processes . In metalworking, it acts as a lubricant, reducing friction between surfaces .
Biochemical Pathways
It has been shown to inhibit the deposition of tin (sn) in electrochemical reactions . This inhibition is dependent on the concentration of ETT, the rotation speed, and the potential scan rate .
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific application and dosage.
Result of Action
The primary result of ETT’s action is the reduction of surface tension in liquids . In the context of tin electroplating, ETT inhibits the deposition of tin, affecting the overall efficiency of the process .
Action Environment
The action of ETT is influenced by environmental factors such as temperature and pH. For instance, it has a cloud point (the temperature above which the surfactant becomes insoluble) of 71-75°C , indicating that its solubility and, consequently, its efficacy may decrease at higher temperatures
Vorbereitungsmethoden
The synthesis of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol involves the reaction of ethylenediamine with ethylene oxide and propylene oxide. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions. The ratio of ethylene oxide to propylene oxide can be adjusted to achieve the desired properties of the final product .
Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures consistent quality and allows for large-scale production .
Analyse Chemischer Reaktionen
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
One notable reaction is its role in the suppression of tin electrodeposition. The compound adsorbs onto the tin surface, blocking active sites and slowing down charge transfer, which increases the overpotential for tin deposition . This adsorption is dependent on the concentration of the compound and the potential scan rate .
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol can be compared to other similar compounds such as:
Ethylenediamine tetrakis(propoxylate-block-ethoxylate) tetrol: This compound has a similar structure but with a different ratio of ethylene oxide to propylene oxide, resulting in different surface activity and applications.
Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol): Known for its use as a surfactant and stabilizer, this compound has different properties due to its distinct block copolymer structure.
The uniqueness of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol lies in its specific balance of hydrophilic and lipophilic properties, making it highly versatile for various applications .
Eigenschaften
IUPAC Name |
ethane-1,2-diamine;2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSMQAWUTCXMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26316-40-5 | |
| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26316-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26316-40-5 | |
| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine, ethoxylated and propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 1,2-ethanediylbis(nitrilodialkylene) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)


![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)

![6-amino-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B566516.png)

![3,7,8-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B566522.png)
![Methyl 5-chloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B566525.png)
![2H-Cyclonon[d]isoxazole(9CI)](/img/structure/B566526.png)
